![molecular formula C28H19BrN2 B14040005 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and bromophenyl groups. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
-
Step 1: Formation of Biphenyl Group
Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen)
Reaction: [ \text{Ar-Br} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar’} + \text{B(OH)_3} ]
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3-bromophenylamine, benzaldehyde, ammonium acetate
Conditions: Heating under reflux in ethanol
Reaction: [ \text{3-bromophenylamine} + \text{benzaldehyde} + \text{ammonium acetate} \xrightarrow{\text{heat}} \text{pyrimidine derivative} ]
-
Step 3: Coupling of Biphenyl and Pyrimidine Derivatives
Reagents: Biphenyl derivative, pyrimidine derivative, palladium catalyst, base
Conditions: Reflux in an organic solvent under an inert atmosphere
Reaction: [ \text{Biphenyl derivative} + \text{pyrimidine derivative} \xrightarrow{\text{Pd catalyst, base}} \text{2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine} ]
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in proteins, enhancing its efficacy.
相似化合物的比较
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-4-phenylpyrimidine
- 4-(3-Bromophenyl)-6-phenylpyrimidine
- 2-Phenyl-4-(3-bromophenyl)-6-phenylpyrimidine
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is unique due to the presence of both biphenyl and bromophenyl groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-13-7-12-24(18-25)27-19-26(22-10-5-2-6-11-22)30-28(31-27)23-16-14-21(15-17-23)20-8-3-1-4-9-20/h1-19H |
InChI 键 |
CHJKFEZSFBFHJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


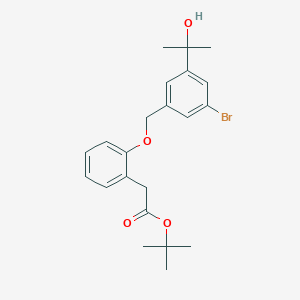
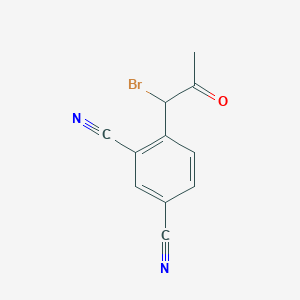


![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
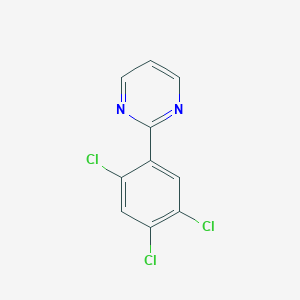

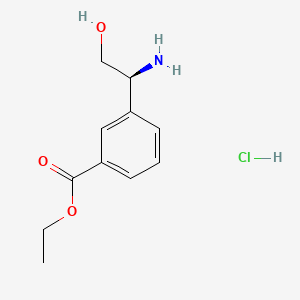
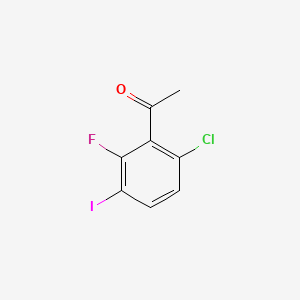
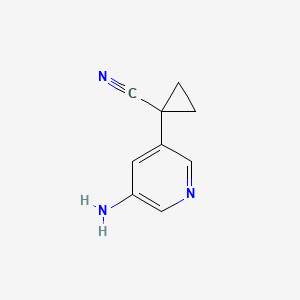
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


